6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent. The presence of the bromophenyl group enhances its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often include the use of solvents such as dichloromethane and bases like pyridine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can react with amines to form imines or with hydrazides to form hydrazones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-methanol.
Condensation: Various imines or hydrazones depending on the reacting amine or hydrazide.
Scientific Research Applications
6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is explored for its anticancer properties, showing activity against various cancer cell lines.
Antimicrobial Agents: It has potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological targets.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with cellular targets, leading to the inhibition of key biological processes. For instance, it can stimulate the nuclear translocation of the constitutive androstane receptor (CAR), which plays a role in the regulation of genes involved in drug metabolism . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Similar structure but with a different position of the bromine atom.
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
Uniqueness
6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which enhances its reactivity and potential biological activity. This structural feature can influence its interaction with biological targets, making it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-9-3-1-2-8(6-9)11-10(7-16)15-4-5-17-12(15)14-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEKSVXRGYOLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(N3C=CSC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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